molecular formula C18H12ClN3O2S B308123 (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one

(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one

Cat. No. B308123
M. Wt: 369.8 g/mol
InChI Key: BQFSPZWMEVVSOB-TUOJWVEWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one, also known as CPTIO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazolidinone derivative that has been extensively studied for its ability to scavenge nitric oxide (NO) and its role in modulating NO signaling.

Mechanism of Action

(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one acts as a potent NO scavenger by reacting with NO to form a stable nitroxyl radical. This reaction effectively removes NO from the system and prevents it from interacting with downstream targets. This compound has been shown to inhibit NO-mediated vasodilation, platelet aggregation, and smooth muscle relaxation, highlighting its potential as a therapeutic agent for cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, many of which are related to its ability to scavenge NO. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one in lab experiments is its potency and specificity as a NO scavenger. It has been shown to be effective at low concentrations and does not react with other reactive oxygen species or signaling molecules. However, one limitation of using this compound is its potential to form adducts with other molecules, which can interfere with downstream assays and analysis.

Future Directions

There are many potential future directions for research involving (5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one. One area of interest is its potential as a therapeutic agent for cardiovascular diseases, particularly those related to NO-mediated signaling. Another potential application is its use as a neuroprotective agent in the treatment of traumatic brain injury and stroke. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to identify potential new uses for this compound in scientific research.

Synthesis Methods

(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the reaction of 4-chloroaniline with ethyl acetoacetate, followed by the condensation of the resulting intermediate with 2-oxindole to form the final product.

Scientific Research Applications

(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one has been widely used in scientific research as a tool to study the role of NO in various physiological and pathological processes. It is commonly used as a NO scavenger to inhibit NO signaling and to investigate the downstream effects of NO inhibition. This compound has been shown to be effective in reducing the levels of NO in vitro and in vivo, making it a valuable tool for researchers studying NO-mediated signaling pathways.

properties

Molecular Formula

C18H12ClN3O2S

Molecular Weight

369.8 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H12ClN3O2S/c1-22-17(24)15(14-12-4-2-3-5-13(12)21-16(14)23)25-18(22)20-11-8-6-10(19)7-9-11/h2-9H,1H3,(H,21,23)/b15-14-,20-18?

InChI Key

BQFSPZWMEVVSOB-TUOJWVEWSA-N

Isomeric SMILES

CN1C(=O)/C(=C/2\C3=CC=CC=C3NC2=O)/SC1=NC4=CC=C(C=C4)Cl

SMILES

CN1C(=O)C(=C2C3=CC=CC=C3NC2=O)SC1=NC4=CC=C(C=C4)Cl

Canonical SMILES

CN1C(=O)C(=C2C3=CC=CC=C3NC2=O)SC1=NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.